Resolvin D2 (RvD2) is an endogenous lipid mediator biosynthesized from docosahexaenoic acid (DHA) during the resolution phase of acute inflammation. [] It belongs to a family of specialized pro-resolving mediators (SPMs) that actively orchestrate the return to homeostasis following an inflammatory response. [, , ] These SPMs, including lipoxins, resolvins, protectins, and maresins, are produced by various cell types including leukocytes and are known to actively counter-regulate pro-inflammatory signals. [, ] Unlike traditional anti-inflammatory agents that block pro-inflammatory mediators, resolvins actively promote the resolution of inflammation without suppressing the immune response. [] RvD2, specifically, plays a critical role in restoring normal cellular function, enhancing tissue repair, and preventing chronic inflammation by targeting various cellular and molecular pathways. []
While the specific molecular structure analysis data is not provided in the referenced articles, the synthesis analysis points to a complex structure containing multiple functional groups, including enynes, alkynes, and esters. [] The presence of these functionalities is likely responsible for the diverse biological activity of RvD2.
RvD2, being a lipid mediator derived from docosahexaenoic acid, likely undergoes various metabolic reactions in vivo. [] Specific chemical reactions involving RvD2 haven't been detailed in the provided references, but its interactions with receptors and intracellular signaling pathways strongly suggest its participation in complex biochemical reactions.
RvD2 exerts its effects by interacting with specific G protein-coupled receptors (GPCRs), primarily GPR18. [, ] Upon binding to GPR18, RvD2 initiates a signaling cascade involving Gαi/o proteins, phosphoinositide 3-kinase (PI3K), mitogen-activated protein kinase (MAPK), and the mammalian target of rapamycin complex 1 (mTORC1). [, , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6